

Alkyne MegaStokes dye 735 performance in different microscopy setups

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alkyne MegaStokes dye 735

Cat. No.: B12053261

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Alkyne MegaStokes 735: A Comparative Guide for Advanced Microscopy

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the choice of a suitable dye is paramount for achieving high-quality imaging results. This guide provides a detailed comparison of the Alkyne MegaStokes 735 dye, evaluating its performance against common alternatives and offering insights into its application in various microscopy setups.

Performance Characteristics

Alkyne MegaStokes 735 is a fluorescent dye designed for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. A key feature of the MegaStokes dye family is its exceptionally large Stokes shift, the difference between the excitation and emission maxima. This characteristic is particularly advantageous in reducing spectral overlap and enhancing the signal-to-noise ratio in multicolor imaging experiments.

Below is a quantitative comparison of Alkyne MegaStokes 735 with two other widely used far-red fluorescent dyes, Alexa Fluor 647 and Cy5, which are also available with alkyne modifications for click chemistry applications.

Property	Alkyne MegaStokes 735	Alkyne Alexa Fluor 647	Alkyne Cy5
Excitation Max (nm)	586	~650	~646
Emission Max (nm)	735	~668	~662
Stokes Shift (nm)	149	~18	~16
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	50,000	270,000	250,000
Fluorescence Quantum Yield	Data not available	0.33	~0.27
Photostability	Reported as excellent (qualitative)	High	Moderate to High

Experimental Protocols

The following is a generalized protocol for labeling azide-modified proteins with Alkyne MegaStokes 735 and subsequent imaging using fluorescence microscopy.

Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

- Azide-modified protein of interest
- Alkyne MegaStokes 735
- Copper(II) sulfate ($CuSO_4$)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Phosphate-buffered saline (PBS), pH 7.4

- DMSO (anhydrous)
- Ultrafiltration spin columns for buffer exchange and purification

Procedure:

- Preparation of Stock Solutions:
 - Dissolve Alkyne MegaStokes 735 in anhydrous DMSO to a final concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO_4 in deionized water.
 - Prepare a 250 mM stock solution of THPTA in deionized water.
 - Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Click Reaction:
 - In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL in PBS) with a 5-10 fold molar excess of Alkyne MegaStokes 735 from the stock solution.
 - Prepare the copper-THPTA catalyst solution by mixing CuSO_4 and THPTA stock solutions in a 1:5 molar ratio.
 - Add the copper-THPTA solution to the protein-dye mixture to a final copper concentration of 100-500 μM .
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye and catalyst components by buffer exchange using an appropriate molecular weight cutoff ultrafiltration spin column.

- Wash the labeled protein with PBS several times according to the spin column manufacturer's instructions.
- Determine the final concentration and degree of labeling of the protein conjugate using UV-Vis spectrophotometry.

Sample Preparation for Fluorescence Microscopy

Materials:

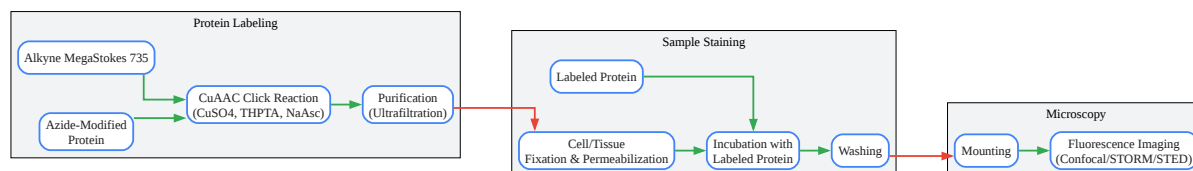
- Labeled protein of interest
- Appropriate cell line or tissue sample
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium with an antifade reagent

Procedure:

- Cell/Tissue Preparation:
 - Culture and treat cells or prepare tissue sections according to the specific experimental design.
 - Fix the samples with fixation buffer for 10-15 minutes at room temperature.
 - Wash the samples three times with PBS.
 - If targeting intracellular proteins, permeabilize the samples with permeabilization buffer for 10 minutes.
 - Wash the samples three times with PBS.
 - Block non-specific binding sites by incubating with blocking buffer for 30-60 minutes.

- Staining:
 - Incubate the samples with the Alkyne MegaStokes 735-labeled protein diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the samples three to five times with PBS to remove unbound labeled protein.
- Mounting and Imaging:
 - Mount the samples using an appropriate mounting medium.
 - Image the samples using a suitable microscopy setup (e.g., confocal, STORM, or STED) with excitation and emission filters appropriate for Alkyne MegaStokes 735 (Excitation: ~586 nm, Emission: ~735 nm).

Visualizing the Workflow



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Caption: Experimental workflow for protein labeling and fluorescence microscopy.

Performance in Different Microscopy Setups

Confocal Microscopy: The large Stokes shift of Alkyne MegaStokes 735 is a significant benefit in confocal microscopy, as it minimizes the bleed-through of excitation light into the emission

channel, resulting in cleaner images with a better signal-to-noise ratio. Its far-red emission is also advantageous for reducing autofluorescence from biological samples.

Super-Resolution Microscopy (STORM/STED): While specific performance data for Alkyne MegaStokes 735 in STORM and STED microscopy is not readily available in peer-reviewed literature, its spectral properties suggest potential utility. For STORM, the photostability of the dye is a critical factor, and the qualitative reports of "excellent photostability" are promising. For STED microscopy, a high photostability and a large cross-section for stimulated emission are required. The performance of Alkyne MegaStokes 735 in these advanced techniques would need to be empirically determined and compared to well-established dyes like Alexa Fluor 647 and Cy5, which are known to perform well in STORM.

Alternatives and Considerations

Alexa Fluor 647 offers a significantly higher molar extinction coefficient and a well-documented high quantum yield, making it an exceptionally bright dye. It is also known for its high photostability and is a popular choice for single-molecule localization microscopy techniques like STORM.

Cy5 is another bright and widely used far-red dye. While it has a slightly lower quantum yield compared to Alexa Fluor 647, it is a cost-effective alternative that performs well in many applications, including super-resolution microscopy.

When choosing a dye, researchers should consider the specific requirements of their experiment, including the desired brightness, photostability, and the spectral properties of other fluorophores in multicolor imaging experiments. The large Stokes shift of Alkyne MegaStokes 735 makes it a compelling option for applications where spectral crosstalk is a concern. However, for applications demanding the highest possible brightness and with extensive literature support for super-resolution techniques, Alexa Fluor 647 remains a strong contender.

- To cite this document: BenchChem. [Alkyne MegaStokes dye 735 performance in different microscopy setups]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12053261#alkyne-megastokes-dye-735-performance-in-different-microscopy-setups\]](https://www.benchchem.com/product/b12053261#alkyne-megastokes-dye-735-performance-in-different-microscopy-setups)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com